1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline
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Description
1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C22H13Cl2N3 and its molecular weight is 390.27. The purity is usually 95%.
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Scientific Research Applications
Optical and Electronic Properties
A study on the optical absorption and fluorescence spectra of related chlorophenyl-pyrazoloquinoline derivatives demonstrated their potential for luminescent or electroluminescent applications. These compounds, exhibiting light emission in the green-yellow range depending on solvent polarity, showcase the diverse electronic properties useful in developing optical materials. Quantum chemical calculations, including semiempirical PM3 methods and molecular dynamics simulations, were employed to understand the spectral behavior of these molecules, revealing significant shifts in optical absorption and fluorescence bands upon cyclization and solvent polarity changes (Danel et al., 2010).
Corrosion Inhibition
Quinoxaline derivatives have been synthesized and tested as corrosion inhibitors for mild steel in acidic environments. These compounds, including a specific focus on chlorophenyl-pyrazoloquinoline derivatives, showed high corrosion inhibition efficiency, attributed to their ability to form protective layers on the metal surface. Experimental results, supported by potentiodynamic polarization studies and electrochemical impedance spectroscopy, indicate their mixed-type inhibition properties. Theoretical studies, including density functional theory (DFT) and molecular dynamics simulations, correlate well with experimental findings, suggesting the potential of these molecules in corrosion protection applications (Saraswat & Yadav, 2020).
Photovoltaic Applications
Research into the photovoltaic properties of pyranoquinoline derivatives highlights their applicability in organic–inorganic photodiode fabrication. These studies focus on the electrical properties of heterojunction diodes made from chlorophenyl-pyrazoloquinoline derivatives, demonstrating their potential in photodiode applications due to their rectification behavior and photovoltaic properties under both dark and illuminated conditions. The presence of chlorophenyl groups in these compounds has been shown to improve diode parameters, indicating a promising route for the development of novel photovoltaic materials (Zeyada, El-Nahass, & El-Shabaan, 2016).
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-chlorophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3/c23-15-10-8-14(9-11-15)21-19-13-25-20-7-2-1-6-18(20)22(19)27(26-21)17-5-3-4-16(24)12-17/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSNVNPXAFOKFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.